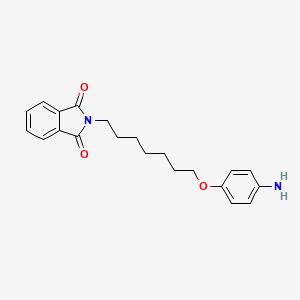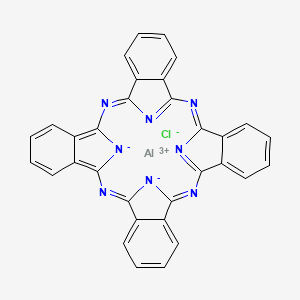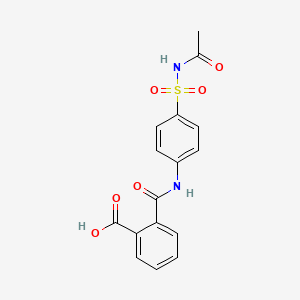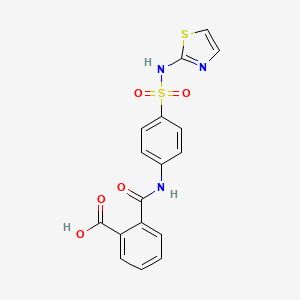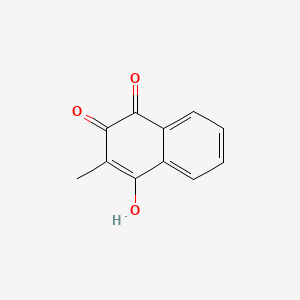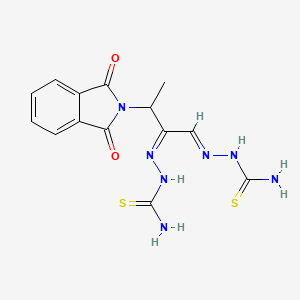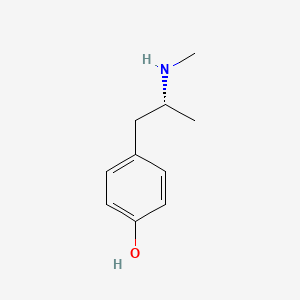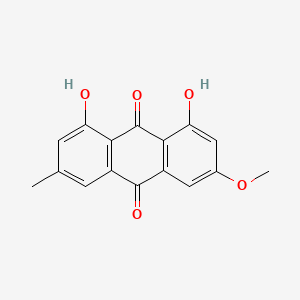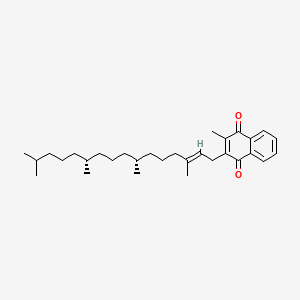
Oxamétacène
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxametacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Anti-inflammatory Research: Oxametacin is extensively studied for its anti-inflammatory properties.
Histone Deacetylase Inhibition: Oxametacin has pharmacophores of classic histone deacetylase inhibitors and has been evaluated for its histone deacetylase enzymatic inhibition and antitumor potential
Pharmacokinetics and Biotransformation: Research has been conducted on the pharmacokinetics and biotransformation of oxametacin in both animals and humans.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'oxamétacine peut être synthétisée par hydrolyse du groupe amide, qui est l'une des voies de synthèse du Deboxamet . Les voies de synthèse détaillées et les conditions réactionnelles de l'oxamétacine ne sont pas largement documentées dans la littérature disponible. On sait que la synthèse implique la formation de la structure cyclique indole et la liaison du fragment benzoyle par le groupe acyle .
Méthodes de production industrielle
Les méthodes de production industrielle de l'oxamétacine ne sont pas bien documentées dans les sources disponibles. En général, la production de ces composés implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L'oxamétacine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution . L'hydrolyse du groupe amide est une réaction notable qui conduit à la formation du Deboxamet .
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans les réactions impliquant l'oxamétacine ne sont pas largement détaillés dans la littérature disponible. Les réactifs typiques pour les réactions d'hydrolyse comprennent l'eau ou les acides/bases aqueux, tandis que les réactions d'oxydation peuvent impliquer des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Principaux produits formés
Les principaux produits formés par l'hydrolyse de l'oxamétacine comprennent le Deboxamet
Applications de recherche scientifique
L'oxamétacine a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications notables :
Recherche anti-inflammatoire : L'oxamétacine est largement étudiée pour ses propriétés anti-inflammatoires.
Inhibition de la désacétylase des histones : L'oxamétacine possède des pharmacophores d'inhibiteurs classiques de la désacétylase des histones et a été évaluée pour son inhibition enzymatique de la désacétylase des histones et son potentiel antitumoral
Pharmacocinétique et biotransformation : Des recherches ont été menées sur la pharmacocinétique et la biotransformation de l'oxamétacine chez les animaux et les humains.
Mécanisme d'action
L'oxamétacine exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX), en particulier la prostaglandine G/H synthase 1 (PGH1) . En inhibant ces enzymes, l'oxamétacine réduit la production de prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . De plus, l'oxamétacine a été étudiée pour son inhibition potentielle de la désacétylase des histones, qui pourrait contribuer à ses effets antitumoraux .
Mécanisme D'action
Oxametacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin G/H synthase 1 (PGH1) . By inhibiting these enzymes, oxametacin reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, oxametacin has been studied for its potential histone deacetylase inhibition, which may contribute to its antitumor effects .
Comparaison Avec Des Composés Similaires
L'oxamétacine appartient à la classe des benzoylindoles et est similaire à d'autres anti-inflammatoires non stéroïdiens (AINS) tels que l'indométhacine et l'acétaméthacine .
Indométhacine : Comme l'oxamétacine, l'indométhacine est un AINS puissant utilisé pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. .
Acétaméthacine : L'acétaméthacine est un autre AINS ayant des propriétés similaires à celles de l'oxamétacine.
L'unicité de l'oxamétacine réside dans son double rôle d'AINS et d'inhibiteur potentiel de la désacétylase des histones, ce qui pourrait offrir des avantages thérapeutiques supplémentaires .
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNYCDWNITGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181517 | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-30-9 | |
| Record name | Oxametacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27035-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxametacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxametacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxametacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


